3-methoxy-4-(tetrazolo[1,5-a]quinoxalin-4-yloxy)benzaldehyde
Overview
Description
3-methoxy-4-(tetrazolo[1,5-a]quinoxalin-4-yloxy)benzaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzaldehyde moiety substituted with a methoxy group and a tetrazoloquinoxaline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(tetrazolo[1,5-a]quinoxalin-4-yloxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of the tetrazoloquinoxaline core. This can be achieved through the reaction of o-phenylenediamine with a suitable dicarbonyl compound, followed by cyclization with sodium azide to form the tetrazole ring . The resulting tetrazoloquinoxaline is then reacted with 3-methoxy-4-hydroxybenzaldehyde under appropriate conditions to yield the final product .
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, can be applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-(tetrazolo[1,5-a]quinoxalin-4-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-methoxy-4-(tetrazolo[1,5-a]quinoxalin-4-yloxy)benzoic acid.
Reduction: 3-methoxy-4-(tetrazolo[1,5-a]quinoxalin-4-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-4-(tetrazolo[1,5-a]quinoxalin-4-yloxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex heterocyclic structure.
Mechanism of Action
The mechanism of action of 3-methoxy-4-(tetrazolo[1,5-a]quinoxalin-4-yloxy)benzaldehyde involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrazoloquinoxaline Derivatives: These compounds share the tetrazoloquinoxaline core and exhibit similar biological activities.
Methoxybenzaldehyde Derivatives: Compounds with a methoxybenzaldehyde moiety also show similar reactivity and applications.
Uniqueness
3-methoxy-4-(tetrazolo[1,5-a]quinoxalin-4-yloxy)benzaldehyde is unique due to the combination of the tetrazoloquinoxaline and methoxybenzaldehyde moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-methoxy-4-(tetrazolo[1,5-a]quinoxalin-4-yloxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3/c1-23-14-8-10(9-22)6-7-13(14)24-16-15-18-19-20-21(15)12-5-3-2-4-11(12)17-16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSQEVAHNJNZRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NC3=CC=CC=C3N4C2=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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